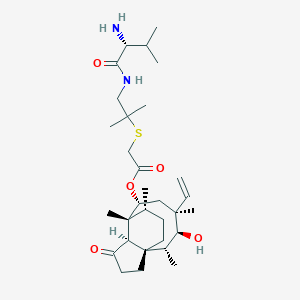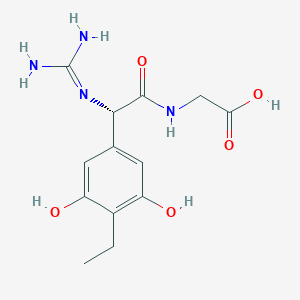
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is not well understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have low toxicity and does not exhibit significant adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- in lab experiments is its low toxicity and high specificity for cancer cells. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-. One of the significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets. Furthermore, studies are needed to evaluate the efficacy of the compound in combination with other anti-cancer drugs. Finally, studies are needed to evaluate the potential of the compound in other fields, such as agriculture and material science.
Conclusion:
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a promising compound that exhibits significant anti-cancer activity. The compound has several advantages, including low toxicity and high specificity for cancer cells. However, its synthesis is relatively expensive, and further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Overall, Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has significant potential for various applications and warrants further research.
Synthesemethoden
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decane-4,8-dione with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity and could be used as a potential drug candidate for the treatment of cancer.
Eigenschaften
CAS-Nummer |
101564-19-6 |
|---|---|
Produktname |
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- |
Molekularformel |
C20H26N4O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C20H26N4O/c21-15-19(9-5-2-6-10-19)23-13-11-20(12-14-23)18(25)22-16-24(20)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-14,16H2,(H,22,25) |
InChI-Schlüssel |
RVXMNAGHRRJARD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Andere CAS-Nummern |
101564-19-6 |
Synonyme |
1-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)cyclohexanecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















